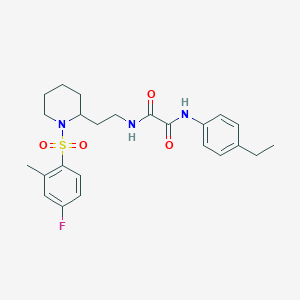![molecular formula C24H29FN2O3 B2745251 2-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921843-15-4](/img/structure/B2745251.png)
2-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an organic molecule with several functional groups. The presence of a fluorophenyl group suggests that it has a benzene ring with a fluorine atom attached. The isopentyl, dimethyl, and tetrahydrobenzo[b][1,4]oxazepin groups suggest a complex structure with multiple carbon rings .
Molecular Structure Analysis
The molecular structure would be complex due to the presence of multiple functional groups and carbon rings. The E/Z designation might be used to describe the geometry of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the fluorophenyl group might undergo nucleophilic aromatic substitution, while the oxazepin ring might be involved in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. Factors like polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has focused on the synthesis of novel compounds with structural similarities, aiming at exploring their potential therapeutic and biological activities. For instance, a study by Sunder and Maleraju (2013) describes the synthesis of derivatives with anti-inflammatory properties, indicating a methodological foundation for developing compounds with specific therapeutic effects (K. Sunder, Jayapal Maleraju, 2013).
Antitumor and Anticancer Activity
Several studies have been conducted on the antitumor and anticancer activities of related compounds. Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives showing considerable anticancer activity against various cancer cell lines, demonstrating the potential of such compounds in oncological research (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
Antibacterial Evaluation
Compounds with structural similarities have been evaluated for their antibacterial properties. For example, Varshney, Mishra, Shukla, and Sahu (2009) explored a series of compounds for their in vitro antibacterial activity, showcasing their effectiveness against resistant Gram-positive and Gram-negative bacteria (V. Varshney, N. Mishra, P. Shukla, D. Sahu, 2009).
Neuropharmacological Potential
Research into neuropharmacological applications has highlighted the potential of similar compounds in treating neurological disorders. For instance, Wise et al. (1987) explored the antipsychotic-like profile of certain compounds in behavioral animal tests, offering insights into their potential as novel antipsychotic agents without interacting with dopamine receptors, a common mechanism for existing antipsychotics (L D Wise et al., 1987).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN2O3/c1-16(2)11-12-27-20-14-19(9-10-21(20)30-15-24(3,4)23(27)29)26-22(28)13-17-5-7-18(25)8-6-17/h5-10,14,16H,11-13,15H2,1-4H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKHCKMJJAFQMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2745170.png)
![1-(4-Methoxyphenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2745173.png)


![(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2745178.png)
![Ethyl 4-{[(3,3-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B2745181.png)
![7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2745183.png)

![N-cyclopentyl-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2745185.png)
![2-Chloro-N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]acetamide](/img/structure/B2745186.png)
![4-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B2745188.png)

![5-[(3-chlorophenyl)amino]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2745190.png)
![2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2745191.png)